molecular formula C14H9N5O6 B12464600 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone

Cat. No.: B12464600
M. Wt: 343.25 g/mol
InChI Key: BDDCSNOTPKSANT-UHFFFAOYSA-N
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Description

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoxadiazole core with nitro groups and an ethanone moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The process often includes nitration reactions to introduce nitro groups at specific positions on the benzoxadiazole ring. The final step involves coupling the benzoxadiazole derivative with an ethanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The nitro groups and benzoxadiazole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dinitro-2,1,3-benzoxadiazol-4-amine 3-oxide
  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
  • 7-Amino-4,6-dinitrobenzofuroxan

Uniqueness

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9N5O6

Molecular Weight

343.25 g/mol

IUPAC Name

1-[4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C14H9N5O6/c1-7(20)8-2-4-9(5-3-8)15-12-10(18(21)22)6-11(19(23)24)13-14(12)17-25-16-13/h2-6,15H,1H3

InChI Key

BDDCSNOTPKSANT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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